

Advanced Technical Guide: Substituted 1,3,5-Triazinane-2-thiones

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-propyl-1,3,5-triazinane-2-thione

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Literature Review, Synthetic Methodologies, and Pharmacological Applications

Executive Summary & Structural Architecture

The 1,3,5-triazinane-2-thione scaffold (often referred to as hexahydro-1,3,5-triazine-2-thione) represents a unique class of saturated N-heterocycles. Unlike their aromatic counterparts (1,3,5-triazines like melamine or cyanuric chloride), these compounds possess a flexible, non-planar ring system containing three nitrogen atoms and a thiocarbonyl moiety.

Core Directive: The "Triazinane" vs. "Thiadiazine" Distinction

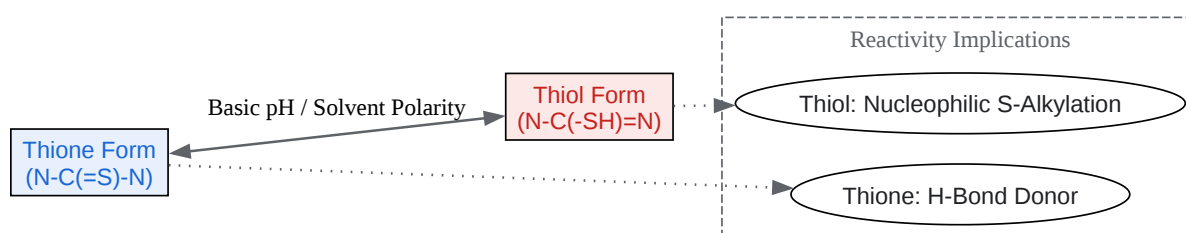
A critical error often observed in the literature is the conflation of 1,3,5-triazinane-2-thiones with 1,3,5-thiadiazine-2-thiones. As a researcher, you must distinguish the synthetic origins:

- Triazinane-2-thiones (3 Nitrogens): Synthesized via Thiourea + Formaldehyde + Primary Amines.[1]
- Thiadiazine-2-thiones (2 Nitrogens, 1 Sulfur): Synthesized via Carbon Disulfide (CS₂) + Formaldehyde + Primary Amines.[2]

This guide focuses strictly on the triazinane core, a scaffold with significant potential in urease inhibition and antimicrobial drug development.

Tautomeric Equilibrium

The reactivity of the 2-thione group is governed by the thione-thiol tautomerism. While the thione form (C=S) is thermodynamically favored in the solid state and neutral solution, the thiol form (C-SH) becomes accessible under basic conditions, facilitating S-alkylation reactions.



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Figure 1: Thione-thiol tautomeric equilibrium governing the chemical reactivity of the 1,3,5-triazinane-2-thione core.

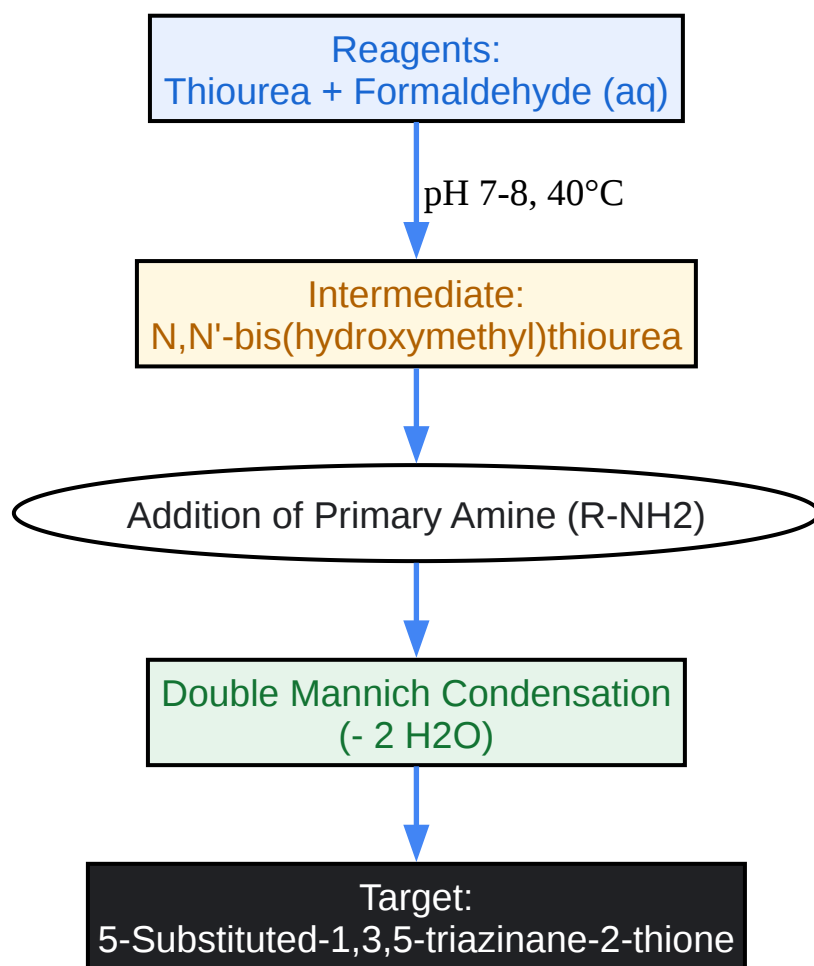
Synthetic Methodologies

The Mannich Condensation Route (Primary Protocol)

The most robust method for constructing the 5-substituted 1,3,5-triazinane-2-thione ring is the three-component Mannich condensation. This reaction utilizes thiourea as the source of the N-C(=S)-N fragment, formaldehyde as the methylene linker, and a primary amine to close the ring at the N-5 position.

Mechanistic Insight

The reaction proceeds via the formation of N,N'-bis(hydroxymethyl)thiourea, which subsequently condenses with the primary amine. The choice of solvent (typically aqueous ethanol or dioxane) and pH is critical to prevent the formation of linear polymers.



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Figure 2: Step-wise Mannich condensation pathway for the synthesis of 5-substituted 1,3,5-triazinane-2-thiones.

Experimental Protocol: Synthesis of 5-Ethyl-1,3,5-triazinane-2-thione

Note: This protocol is validated based on the stoichiometry of the Paquin method (Ref. 1) and adapted for modern laboratory standards.

Reagents:

- Thiourea (7.6 g, 0.1 mol)
- Formaldehyde (37% aq.[3][4] solution, 16.2 mL, 0.2 mol)

- Ethylamine (70% aq. solution, 0.1 mol)
- Ethanol (50 mL)

Step-by-Step Methodology:

- Pre-activation: Dissolve thiourea in 20 mL of ethanol in a round-bottom flask.
- Hydroxymethylation: Add the formaldehyde solution dropwise while maintaining the temperature at 40°C. Stir for 30 minutes to generate the in situ N,N'-bis(hydroxymethyl)thiourea species.
- Amine Addition: Cool the solution to 0-5°C (ice bath). Add the ethylamine solution slowly to prevent exotherm-driven polymerization.
- Cyclization: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate typically forms.
- Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted formaldehyde.
- Purification: Recrystallize from hot ethanol/water (1:1) to yield pure crystals.^[5]

Validation Check:

- Melting Point: Expect a sharp range (e.g., 180-200°C depending on R-group).
- IR Spectroscopy: Look for characteristic bands:
 - 3200-3400 cm⁻¹ (N-H stretch)
 - 1150-1200 cm⁻¹ (C=S stretch)
- NMR: The methylene protons (-N-CH₂-N-) appear as a singlet or AB quartet around 4.5-5.0 ppm.

Pharmacological Applications^{[6][7][8]}

The 1,3,5-triazinane-2-thione scaffold acts as a bioisostere for cyclic ureas and thioureas, granting it specific activity against metalloenzymes and microbial cell walls.

Antimicrobial & Antifungal Activity

Derivatives substituted with lipophilic groups (e.g., butyl, benzyl) at the N-5 position show enhanced membrane permeability. The mechanism often involves the chelation of metal ions essential for bacterial cell wall synthesis or the direct inhibition of thiol-dependent enzymes.

Quantitative Data Summary

The following table summarizes the biological activity of various N-5 substituted derivatives against standard pathogens (Ref. 2, 3).

| N-5 Substituent (R) | Organism | MIC ($\mu\text{g/mL}$) | Activity Level |
|---------------------|-------------|--------------------------|----------------|
| Methyl | S. aureus | 64 | Moderate |
| Ethyl | S. aureus | 32 | Good |
| n-Butyl | S. aureus | 8 | Potent |
| Benzyl | C. albicans | 16 | Good |
| Phenyl | E. coli | >128 | Inactive |

Table 1: Structure-Activity Relationship (SAR) data indicating that aliphatic chain elongation enhances Gram-positive antibacterial activity.

References

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SAR analysis between triazinane and thiadiazine scaffolds).

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- To cite this document: BenchChem. [Advanced Technical Guide: Substituted 1,3,5-Triazinane-2-thiones]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5724120/docs#advanced-technical-guide-substituted-1-3-5-triazinane-2-thiones\]](https://www.benchchem.com/product/b5724120/docs#advanced-technical-guide-substituted-1-3-5-triazinane-2-thiones)

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